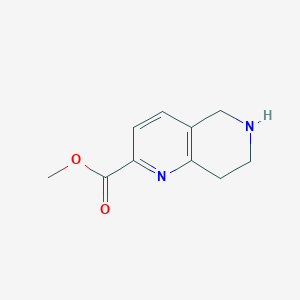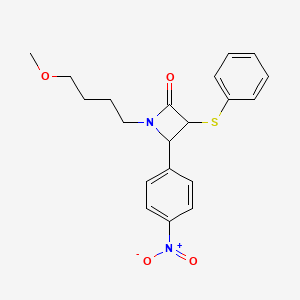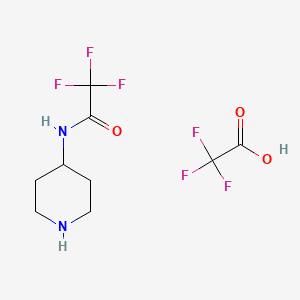
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate” is a compound that belongs to the class of 1,6-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
1,6-Naphthyridines, the class of compounds to which “this compound” belongs, are known to react readily with electrophilic or nucleophilic reagents . They can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 192.22 . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Antibacterial Agents
The compound has been investigated for its antibacterial properties. For instance, a study by Bouzard et al. (1992) synthesized a series of fluoronaphthyridines, including derivatives of Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate, which exhibited significant in vitro and in vivo antibacterial activities. The research highlighted the influence of substituents on the antibacterial effectiveness, indicating the potential of these compounds as therapeutic agents (Bouzard et al., 1992).
Antivertigo and Neuroprotective Agents
Shiozawa et al. (1984) synthesized methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine, aiming to explore their potential as antivertigo agents. This research underlines the chemical versatility of the compound and its derivatives for various medicinal applications, even though specific applications in antivertigo treatments need further exploration (Shiozawa et al., 1984).
NK(1) Receptor Antagonists
Natsugari et al. (1999) investigated axially chiral 1,7-naphthyridine-6-carboxamide derivatives, related to this compound, for their orally active tachykinin NK(1) receptor antagonistic activities. These compounds showed promising results in vitro and in vivo, indicating potential for treating bladder function disorders (Natsugari et al., 1999).
Synthesis and Chemical Properties
Verma et al. (2013) described an efficient approach for the silver-catalyzed synthesis of naphthyridines, including derivatives of this compound. This research provides insight into the synthetic pathways that allow for the creation of highly functionalized naphthyridines, showcasing the compound's significance in organic chemistry (Verma et al., 2013).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
将来の方向性
The future directions for “Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods and biological activities. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines , and future research could focus on developing new synthetic strategies and studying their correlation with biological activity .
特性
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-3,11H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMKMEVFIVFPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)
![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)
![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)
![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)
![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2698747.png)

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)